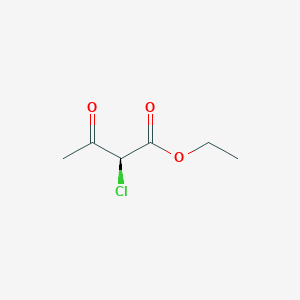
ethyl (2S)-2-chloro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-chloro-3-oxobutanoate is an organic compound with the molecular formula C6H9ClO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-chloro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is dissolved in an inert solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution while maintaining the temperature below 0°C.
- The reaction mixture is stirred for several hours until the formation of this compound is complete.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and ethanol.
科学的研究の応用
Ethyl (2S)-2-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ethyl (2S)-2-chloro-3-oxobutanoate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Ethyl (2S)-2-chloro-3-oxobutanoate can be compared with similar compounds like ethyl acetoacetate and ethyl 2-chloroacetoacetate. While all these compounds contain ester and carbonyl functional groups, this compound is unique due to its chiral center and specific reactivity profile. This uniqueness makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-chloroacetoacetate
- Methyl acetoacetate
- Methyl 2-chloroacetoacetate
特性
IUPAC Name |
ethyl (2S)-2-chloro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULEYWUGKOCMR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














